molecular formula C9H10FNO5S B6245169 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate CAS No. 2411309-02-7

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate

Cat. No.: B6245169
CAS No.: 2411309-02-7
M. Wt: 263.2
InChI Key:
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Description

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in organic synthesis, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors under photoredox catalytic conditions . This method is efficient and allows for the synthesis of sulfonyl fluorides with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale photoredox catalytic processes, utilizing stable and easily handled fluorosulfonyl radical precursors. These methods ensure high efficiency and yield, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other biological targets. The molecular pathways involved include the formation of stable adducts with target molecules, which can alter their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

2411309-02-7

Molecular Formula

C9H10FNO5S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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